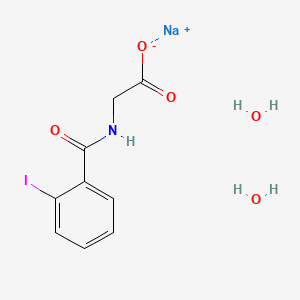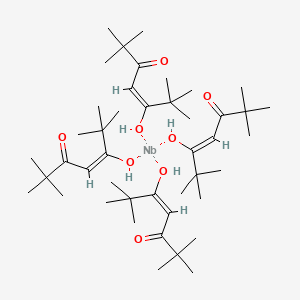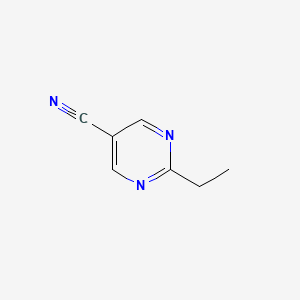
2-Ethylpyrimidin-5-carbonitril
Übersicht
Beschreibung
2-Ethylpyrimidine-5-carbonitrile is a heterocyclic aromatic organic compound belonging to the pyrimidine family It features a pyrimidine ring substituted with an ethyl group at the 2-position and a cyano group at the 5-position
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including its potential as an anticancer agent.
Medicine: Research has shown that derivatives of 2-Ethylpyrimidine-5-carbonitrile exhibit cytotoxic activity against certain cancer cell lines.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 2-Ethylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
2-Ethylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, 2-Ethylpyrimidine-5-carbonitrile affects several biochemical pathways. The primary pathway is the EGFR signaling pathway, which is involved in cell growth and survival. When EGFR is inhibited, the downstream effects include reduced cell proliferation and increased apoptosis .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The inhibition of EGFR by 2-Ethylpyrimidine-5-carbonitrile results in significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .
Biochemische Analyse
Biochemical Properties
2-Ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as tyrosine kinases, specifically the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the active site of EGFR and inhibiting its activity . This interaction leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of 2-Ethylpyrimidine-5-carbonitrile on various cell types have been extensively studied. It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of caspase-3 . Additionally, 2-Ethylpyrimidine-5-carbonitrile influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting EGFR-mediated signaling.
Molecular Mechanism
At the molecular level, 2-Ethylpyrimidine-5-carbonitrile exerts its effects through binding interactions with biomolecules. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Furthermore, 2-Ethylpyrimidine-5-carbonitrile has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylpyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that 2-Ethylpyrimidine-5-carbonitrile maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Ethylpyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, 2-Ethylpyrimidine-5-carbonitrile may also exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
2-Ethylpyrimidine-5-carbonitrile is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s, which catalyze the oxidation of 2-Ethylpyrimidine-5-carbonitrile, leading to the formation of metabolites that are further conjugated and excreted . The metabolic pathways of 2-Ethylpyrimidine-5-carbonitrile can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, 2-Ethylpyrimidine-5-carbonitrile is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific membrane transporters . Once inside the cell, 2-Ethylpyrimidine-5-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Ethylpyrimidine-5-carbonitrile is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Additionally, 2-Ethylpyrimidine-5-carbonitrile may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylpyrimidine-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of ethylamine with cyanoacetamide under specific conditions. The reaction typically requires heating in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of 2-Ethylpyrimidine-5-carbonitrile may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Ethylpyrimidine-5-carbonitrile.
Vergleich Mit ähnlichen Verbindungen
2-Ethylpyrimidine-5-carbonitrile is similar to other pyrimidine derivatives, such as 2-methylpyrimidine-5-carbonitrile and 2-ethylpyrimidine-4-carbonitrile its unique substitution pattern at the 2- and 5-positions gives it distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-ethylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBIJDNSKXRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651012 | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-38-0 | |
| Record name | 2-Ethyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


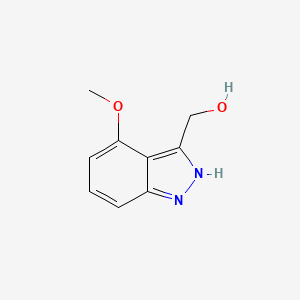
![4-(5-nitro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514079.png)





![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)


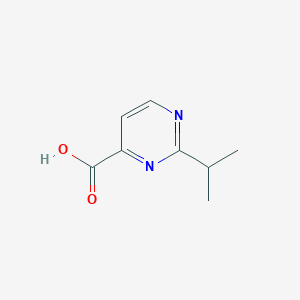
![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)
